molecular formula C11H14N4O2 B3023460 (4-(Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl)methanamine CAS No. 1035840-60-8

(4-(Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl)methanamine

Cat. No. B3023460
CAS RN: 1035840-60-8
M. Wt: 234.25 g/mol
InChI Key: ODZZNBTUTOBSGX-UHFFFAOYSA-N
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Description

“(4-(Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl)methanamine” is a chemical compound with the CAS Number: 1431964-99-6 . It is also known as “(4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}morpholin-2-yl)methanamine hydrochloride” and has a molecular weight of 270.72 . The compound is typically stored at room temperature and is available in powder form .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly mentioned in the search results. Chemical reactions can be influenced by various factors including the presence of other reactants, temperature, pressure, and catalysts. For a detailed analysis of the chemical reactions, it would be best to refer to peer-reviewed papers or technical documents related to this compound .

Scientific Research Applications

Central Nervous System (CNS) Acting Drugs

Research has identified functional chemical groups within heterocycles, such as nitrogen (N), sulphur (S), and oxygen (O), as essential for synthesizing compounds with CNS activity. These compounds, including pyridine, azole, imidazole, and morpholine derivatives, offer a range of effects from depression to euphoria and convulsion, indicating their potential in developing novel CNS drugs without the adverse effects associated with many current treatments (Saganuwan, 2017).

Synthetic Approaches and Biological Significance

The oxazolone moiety, closely related to the structural framework of the query compound, has been synthesized via various routes and exhibits a wide array of pharmacological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. This underscores the versatility and therapeutic potential of oxazolone and similar heterocyclic compounds in medicinal chemistry (Kushwaha & Kushwaha, 2021).

Therapeutic and Cosmetic Applications

The therapeutic and cosmetic applications of heterocyclic compounds are vast, ranging from metabolic disorders to cancer and neurological disorders treatment. Such compounds, including those with structures similar to "(4-(Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl)methanamine," have been explored for their beneficial effects in weight management, anti-cancer, anti-diabetic, and anti-inflammatory properties, highlighting their potential in drug development and cosmetic applications (Gavaraskar, Dhulap, & Hirwani, 2015).

Chemical Inhibitors and Drug Development

The role of heterocyclic compounds as selective inhibitors of cytochrome P450 isoforms in drug development is crucial. These inhibitors, including those structurally related to the query compound, are essential in assessing drug-drug interactions and metabolism, contributing significantly to the safe and effective use of pharmaceuticals (Khojasteh et al., 2011).

properties

IUPAC Name

[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c12-6-8-7-15(4-5-16-8)11-14-10-9(17-11)2-1-3-13-10/h1-3,8H,4-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZZNBTUTOBSGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C2=NC3=C(O2)C=CC=N3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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